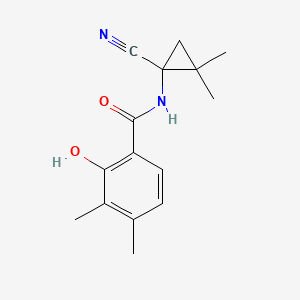
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the 1-cyano-2,2-dimethylcyclopropyl intermediate. This can be achieved through the reaction of a suitable precursor, such as 2,2-dimethylcyclopropanecarboxylic acid, with cyanogen bromide under basic conditions.
-
Coupling with Benzamide: : The cyclopropyl intermediate is then coupled with 2-hydroxy-3,4-dimethylbenzamide. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
-
Reduction: : The cyano group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride) or catalytic hydrogenation.
-
Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ (sodium borohydride), or catalytic hydrogenation with Pd/C (palladium on carbon).
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, primary amines), and bases (e.g., NaOH, KOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or cyclopropyl derivatives.
科学研究应用
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
-
Biological Studies: : It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
-
Industrial Applications: : The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials and as a building block in organic synthesis.
作用机制
The mechanism by which N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s cyano group and hydroxyl functionalities are key to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
Uniqueness
Compared to similar compounds, N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and cyano groups provides unique opportunities for chemical modifications and interactions with biological targets.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-6-11(12(18)10(9)2)13(19)17-15(8-16)7-14(15,3)4/h5-6,18H,7H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZDFUVSOGCOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2(CC2(C)C)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














